molecular formula C15H14N2O4 B3978050 3-ethoxy-N-(2-nitrophenyl)benzamide

3-ethoxy-N-(2-nitrophenyl)benzamide

Cat. No. B3978050
M. Wt: 286.28 g/mol
InChI Key: WFGDBZDBTQTODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(2-nitrophenyl)benzamide is a chemical compound with a molecular formula of C15H14N2O4. It is a yellow crystalline powder that is commonly used in scientific research applications. The compound's chemical structure consists of an ethoxy group, a nitrophenyl group, and a benzamide group.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-nitrophenyl)benzamide is not fully understood. However, it has been shown to interact with certain receptors in the body, such as the GABA receptor and the TRPM8 receptor. The compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
3-ethoxy-N-(2-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, it has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-(2-nitrophenyl)benzamide in lab experiments is its ability to selectively target certain receptors and enzymes. This makes it a valuable tool for studying the function of these molecules in the body. However, one limitation of using the compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to take necessary safety precautions when handling it.

Future Directions

There are several future directions for the use of 3-ethoxy-N-(2-nitrophenyl)benzamide in scientific research. One direction is the development of new drugs that target specific molecular pathways in cancer cells. Another direction is the study of the compound's effects on other receptors and enzymes in the body. Additionally, the compound's potential as a pain management tool could be further explored. Overall, 3-ethoxy-N-(2-nitrophenyl)benzamide has the potential to be a valuable tool in scientific research and drug development.

Scientific Research Applications

3-ethoxy-N-(2-nitrophenyl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience research, 3-ethoxy-N-(2-nitrophenyl)benzamide has been used to study the role of certain receptors in the brain, such as the GABA receptor. Additionally, the compound has been used in drug discovery to develop new drugs that target specific molecular pathways.

properties

IUPAC Name

3-ethoxy-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-12-7-5-6-11(10-12)15(18)16-13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGDBZDBTQTODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.